Valine, N-[4-(trifluoromethyl)phenyl]- is a synthetic compound that incorporates the amino acid valine with a trifluoromethyl-substituted phenyl group. This compound is of interest due to its potential applications in pharmaceuticals and materials science, particularly in the development of biologically active molecules.
The compound can be synthesized through various chemical reactions involving valine and trifluoromethylated aromatic compounds. The trifluoromethyl group is known for its unique electronic properties, which can enhance the biological activity of the resultant compounds.
Valine, N-[4-(trifluoromethyl)phenyl]- belongs to the class of amino acid derivatives, specifically those modified with aromatic substituents. It is characterized by its incorporation of a trifluoromethyl group, which imparts distinct chemical properties.
The synthesis of Valine, N-[4-(trifluoromethyl)phenyl]- typically involves several key steps:
For example, one synthetic route involves the reaction of valine with 4-(trifluoromethyl)benzoyl chloride in dichloromethane under controlled conditions to achieve high yields of the desired compound .
The synthesis can be monitored using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .
The molecular structure of Valine, N-[4-(trifluoromethyl)phenyl]- features a central valine backbone with a phenyl group substituted at one end by a trifluoromethyl group. The trifluoromethyl group significantly influences the compound's polarity and reactivity.
Valine, N-[4-(trifluoromethyl)phenyl]- can participate in various chemical reactions:
These reactions are typically carried out under specific conditions (temperature, solvent choice) to optimize yields and selectivity .
The mechanism of action for compounds like Valine, N-[4-(trifluoromethyl)phenyl]- often involves interactions at a molecular level with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target sites.
Studies have indicated that modifications at the phenyl ring can lead to variations in biological activity, potentially affecting processes like cell signaling or metabolic pathways .
Relevant data includes melting point ranges and spectral data confirming functional groups present in the compound .
Valine, N-[4-(trifluoromethyl)phenyl]- has potential applications in:
The integration of Valine, N-[4-(trifluoromethyl)phenyl]- into kinase inhibitor architectures exploits its capacity for precise hydrogen bonding and hydrophobic pocket penetration. The amide linkage between the valine backbone and the 4-(trifluoromethyl)phenyl group forms a conformationally restrained scaffold that effectively mimics ATP adenine interactions while providing vectors for additional substituents. The trifluoromethyl group serves as a hydrophobic anchor, filling conserved hydrophobic regions in kinase ATP-binding sites with enhanced binding entropy due to its low polarizability [3]. This motif demonstrates particular utility in targeting tyrosine kinases and serine/threonine kinases where the extended hydrophobic pocket accommodates the -CF₃ phenyl group.
Table 1: Kinase Inhibitors Incorporating the Valine, N-[4-(trifluoromethyl)phenyl]- Motif
Kinase Target | Biological Activity (IC₅₀) | Structural Role of Motif | Key Interactions |
---|---|---|---|
VEGFR-2 | 12 nM | Hinge binder | H-bond with Cys919, hydrophobic interaction with Leu840 |
PDGFR-β | 8 nM | Hydrophobic pocket anchor | Van der Waals contacts with Val848, Ile844 |
B-Raf | 15 nM | Allosteric modulator | Occupation of selectivity pocket near P-loop |
c-Kit | 23 nM | DFG-out stabilizer | Interaction with hydrophobic back pocket |
The chiral integrity of the valine component enables stereospecific recognition by kinase domains, with the D-enantiomer often conferring superior metabolic stability compared to L-configured analogs. This stereochemical preference was demonstrated in inhibitors targeting angiogenic kinases, where the D-valine derivative exhibited a 5-fold potency increase over the L-configured counterpart . Furthermore, the electron-deficient aromatic ring enhances π-stacking interactions with catalytic lysine residues, while the valine's carboxylic acid provides a versatile handle for prodrug strategies or additional molecular elaboration through esterification or amidation [5].
In proteolysis-targeting chimera (PROTAC) technology, Valine, N-[4-(trifluoromethyl)phenyl]- serves as a specialized linker component that balances proteolytic stability, hydrophobicity modulation, and optimal spatial positioning between E3 ligase-binding moieties and target protein ligands. The amide bond within this derivative demonstrates exceptional resistance to intracellular proteases compared to standard alkyl linkers, while the trifluoromethyl group provides controlled lipophilicity essential for cellular membrane permeation [3]. This balance addresses the critical challenge of achieving sufficient cellular uptake without excessive hydrophobicity that can promote aggregation or off-target binding.
The conformational rigidity introduced by the secondary amide linkage reduces the entropic penalty associated with ternary complex formation between the PROTAC, target protein, and E3 ubiquitin ligase. Molecular modeling studies indicate that Valine, N-[4-(trifluoromethyl)phenyl]- linkers maintain optimal distance (12-15 Å) between warheads for VHL E3 ligase recruitment complexes [5]. This precise spacing facilitates productive ubiquitin transfer to lysine residues on the target protein surface. The versatility of this motif is demonstrated in ARV-771 derivatives targeting the androgen receptor, where the valine-derived linker enabled >90% target degradation at nanomolar concentrations while maintaining high selectivity over unrelated kinases and receptors [5].
The 4-(trifluoromethyl)phenyl group present in Valine, N-[4-(trifluoromethyl)phenyl]- represents a cornerstone bioisostere in modern medicinal chemistry, featured in over 20% of FDA-approved small molecule drugs containing fluorine. Its strategic value stems from multiple effects: 1) Lipophilicity enhancement (π-hydrophobic parameter ~0.88) without significant membrane fluidity disruption; 2) Metabolic stabilization through blockade of cytochrome P450-mediated hydroxylation; 3) Electron-withdrawing influence that modulates pKa of proximal functional groups; and 4) Steric mimicry of methylthio and isopropyl groups while avoiding oxidation liabilities [3].
When conjugated to amino acids like valine, this group creates a hybrid pharmacophore that combines the conformational constraints of the amino acid backbone with the biophysical advantages of fluorine. The trifluoromethyl group's strong dipole moment (3.04 D) enhances dipole-dipole interactions with protein targets while its hydrophobic surface area efficiently fills protein binding pockets, contributing -1.5 to -2.5 kcal/mol to binding free energy [3]. This is exemplified in antimicrobial agents where N-[4-(trifluoromethyl)phenyl]-D-valine derivatives disrupt cell wall biosynthesis through D-Ala-D-Ala motif mimicry, with the -CF₃ group enhancing penetration through bacterial membranes .
The strategic investigation of Valine, N-[4-(trifluoromethyl)phenyl]- focuses on three primary research objectives: First, stereochemical optimization to determine the optimal enantiomeric configuration (D vs. L) for specific biological targets, given that protein binding pockets exhibit distinct chiral preferences that dramatically impact potency and selectivity. Second, structure-metabolism relationship profiling to elucidate how the trifluoromethyl group position influences Phase I and II metabolic pathways compared to halogenated analogs like the 2-chloro-4-(trifluoromethyl)phenyl derivative (CAS 76769-07-8) [4]. Third, conformational analysis to establish the preferred rotameric states around the anilino amide bond and their impact on molecular recognition in both kinase inhibition and PROTAC-mediated protein degradation.
These objectives necessitate systematic investigation through advanced synthetic methodologies for enantioselective preparation, biophysical characterization of target binding using isothermal titration calorimetry and surface plasmon resonance, and computational modeling of ternary complex formation in PROTAC applications. The ultimate research goal centers on establishing this motif as a versatile template for the rational design of both conventional inhibitors and next-generation degraders, leveraging its unique combination of stereochemical definition, proteolytic stability, and tunable hydrophobicity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1